2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a 4-methylphenyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- typically involves the functionalization of preformed pyrrolidine rings. One common synthetic route includes the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Scientific Research Applications
2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity towards certain biological targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfones, share similar chemical reactivity and biological activities.
The uniqueness of 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- lies in the combination of its pyrrolidine ring and sulfonyl group, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7,11,13H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPGMIATHIJFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399974 |
Source
|
Record name | 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156222-21-8 |
Source
|
Record name | 2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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